(2,4,5-Trimethylbenzylidene)malononitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,4,5-trimethylphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-9-4-11(3)13(5-10(9)2)6-12(7-14)8-15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIOMIRDDENLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Derivatization Strategies
Knoevenagel Condensation Approaches for (2,4,5-Trimethylbenzylidene)malononitrile Synthesis
The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound. nih.gov In this specific case, 2,4,5-trimethylbenzaldehyde (B1202114) is reacted with malononitrile (B47326). The reaction is versatile and can be performed under various conditions, often driven by the choice of catalyst and solvent system. nih.govnih.gov The presence of three electron-donating methyl groups on the benzaldehyde (B42025) ring activates it, facilitating the condensation process.
Heterogeneous Catalysts: These are favored for their ease of separation and reusability. nih.gov Bimetallic nanohybrids, such as monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic performance under mild conditions, often in aqueous solvent systems. researchgate.netresearchgate.net For various substituted benzaldehydes, these catalysts can achieve quantitative yields in as little as 10-30 minutes at room temperature. nih.gov Other effective heterogeneous systems include metal-organic frameworks (MOFs), which possess both Lewis acid (metal centers) and basic sites (amine groups) that work synergistically to activate the reactants. nih.gov
Homogeneous and Organocatalysts: Simple bases like ammonium (B1175870) acetate (B1210297) are effective, particularly when combined with energy sources like sonication or microwave irradiation. nih.govbhu.ac.in Ionic liquids, such as 1-methylhexamethylenetetraminium tetrafluoroborate (B81430) ([MeHMTA]BF4), have been used as recyclable catalysts that perform well in water, yielding excellent results at room temperature. niscpr.res.in Simple amino acids like β-alanine also serve as green and inexpensive organocatalysts, proving effective in tandem photooxidative Knoevenagel reactions. uni-regensburg.de
The choice of catalyst can be tailored to optimize reaction conditions, as illustrated by the following data on related compounds.
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Aldehyde Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 10 min | 96±2 | nih.govresearchgate.net |
| 4-Hydroxybenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 12 min | 95±1 | researchgate.netresearchgate.net |
| 4-Methylbenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 15 min | 95±3 | nih.govresearchgate.net |
| Benzaldehyde | [MeHMTA]BF₄ (15 mol%) | H₂O | 10 min | 98 | niscpr.res.in |
| Benzaldehyde | Amino-functionalized MOF | Ethanol | 5 min | 100 | nih.gov |
| 4-Nitrobenzaldehyde | Alum (20 mol%) | H₂O | 10 min | 99 | rasayanjournal.co.in |
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of benzylidenemalononitriles has been a fertile ground for the application of green chemistry principles.
Alternative Energy Sources: Microwave irradiation and sonication have emerged as powerful tools to accelerate the reaction, often leading to significantly reduced reaction times and improved yields, sometimes in the absence of any solvent. nih.govbhu.ac.ineurekaselect.com For instance, various benzylidenemalononitrile (B1330407) derivatives have been synthesized in 20-50 seconds with high yields using microwave irradiation with a catalytic amount of ammonium acetate. nih.gov
Green Solvents: Water is an ideal green solvent, and many modern protocols for the Knoevenagel condensation are designed to be performed in aqueous media. uni-regensburg.derasayanjournal.co.in The use of water not only avoids hazardous organic solvents but can also simplify product isolation, as the benzylidenemalononitrile product often precipitates directly from the reaction mixture. uni-regensburg.de
Catalyst-Free Conditions: Under certain conditions, such as microwave heating in water, the Knoevenagel condensation of aromatic aldehydes and malononitrile can proceed efficiently even without a catalyst, achieving high yields (77-95%) in about 30 minutes. eurekaselect.com
Tandem Reactions: One advanced sustainable approach involves a one-pot, two-step tandem process. For example, a benzyl (B1604629) alcohol can be first oxidized to the corresponding aldehyde, which then undergoes an in-situ Knoevenagel condensation. A light-driven cascade reaction using a water-soluble photocatalyst (like sodium anthraquinone-1,5-disulfonate) and an organocatalyst (β-alanine) exemplifies this, using air as the terminal oxidant and water as the solvent. uni-regensburg.de
The mechanism of the Knoevenagel condensation is well-established and proceeds through a series of fundamental organic reaction steps. For the synthesis of this compound using a base catalyst, the pathway is as follows:
Deprotonation: The reaction initiates with the deprotonation of the active methylene compound, malononitrile, by a base. This removes one of the acidic α-protons to form a resonance-stabilized carbanion (enolate). nih.gov
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2,4,5-trimethylbenzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate. nih.gov
Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the catalyst or a protic solvent, to yield an aldol-type addition product (a β-hydroxy nitrile).
Dehydration: The final step is the elimination of a water molecule from the aldol (B89426) adduct. This dehydration is usually base-catalyzed, involving the removal of the remaining α-proton and subsequent departure of the hydroxide (B78521) leaving group, leading to the formation of the C=C double bond of the final product, this compound.
In systems using bifunctional acid-base catalysts, such as certain MOFs, the Lewis acidic metal sites can activate the aldehyde's carbonyl group, making it more electrophilic, while the basic sites deprotonate the malononitrile, thereby accelerating the reaction. nih.gov
Post-Synthetic Functionalization and Modification of the this compound Core
Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. semanticscholar.org This approach allows for the introduction of diverse functional groups and the creation of new derivatives without redesigning the entire synthesis from the starting materials.
The aromatic ring of this compound, derived from 2,4,5-trimethylbenzaldehyde, is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups. These groups direct incoming electrophiles to the ortho and para positions. In this specific substitution pattern (1,2,4-trimethyl), the only remaining unsubstituted position on the ring (position 6) is sterically hindered by the adjacent methyl group and the benzylidene moiety.
Further functionalization of this ring would likely require forcing conditions and may face significant challenges due to steric hindrance. Potential, though challenging, transformations could include:
Halogenation: Introduction of bromine or chlorine at the C-6 position.
Nitration: Introduction of a nitro group, which would be difficult due to the steric crowding and the sensitivity of the malononitrile group to harsh acidic conditions.
Given these challenges, a more common strategy for obtaining derivatives with different aromatic substitutions is to start the Knoevenagel condensation with an already functionalized benzaldehyde.
The electron-poor C=C double bond and the two nitrile groups in this compound are reactive sites for further functionalization. The double bond is highly polarized by the two electron-withdrawing cyano groups, making it an excellent Michael acceptor.
Michael Addition: The compound can readily undergo Michael addition with various nucleophiles. This reaction forms the basis for numerous multicomponent reactions. For example, the reaction of a benzylidenemalononitrile derivative, an aldehyde, and an active methylene compound (like dimedone or 4-hydroxycoumarin) can lead to the synthesis of complex heterocyclic systems like 4H-pyrans in a single pot. nih.govresearchgate.net
Cycloaddition Reactions: The activated double bond can participate in cycloaddition reactions. For instance, a [2+2] photochemical cycloaddition has been observed for a related benzylidenemalononitrile derivative. eurekaselect.com
Reduction: The C=C double bond can be selectively reduced without affecting the nitrile groups or the aromatic ring. This can be achieved through catalytic hydrogenation or through biocatalytic methods using ene-reductases from microorganisms. eurekaselect.com
Reactions involving the Nitrile Group: While less common, the nitrile groups can be hydrolyzed to amides or carboxylic acids under acidic or basic conditions, although this often requires harsh conditions that may affect other parts of the molecule.
These post-synthetic modifications highlight the versatility of the this compound core as a building block for more complex molecular architectures.
Accessing Chiral Variants and Stereoselective Synthesis
The stereoselective synthesis of benzylidenemalononitriles, particularly those with substitution patterns that could lead to atropisomerism or other forms of chirality, represents a significant challenge in synthetic organic chemistry. While the Knoevenagel condensation is a highly efficient method for the formation of the carbon-carbon double bond in this compound, controlling the stereochemistry to access chiral variants requires sophisticated asymmetric strategies. Research in this area is still developing, with most efforts focused on related, but structurally distinct, substrates.
Strategies Employing Chiral Catalysts
A promising avenue for the enantioselective synthesis of chiral benzylidenemalononitrile derivatives involves the use of chiral catalysts that can effectively discriminate between the prochiral faces of the carbonyl group in 2,4,5-trimethylbenzaldehyde or a related prochiral intermediate.
Organocatalysis: Chiral organocatalysts, particularly those derived from cinchona alkaloids and chiral diamines, have emerged as powerful tools for a variety of asymmetric transformations. lookchem.comrsc.org In the context of the Knoevenagel condensation, these catalysts can activate the substrates through the formation of chiral intermediates, such as iminium ions, which then react with the malononitrile carbanion in a stereocontrolled manner. korea.edu
For instance, modified cinchona-derived primary amine catalysts have been successfully employed in the asymmetric Knoevenagel condensation of α-branched aldehydes, proceeding through a dynamic kinetic resolution. lookchem.comkorea.edu While 2,4,5-trimethylbenzaldehyde does not possess an α-chiral center, the principle of using a chiral amine to create a chiral environment during the condensation is a viable strategy. The bulky nature of the 2,4,5-trimethyl-substituted phenyl ring could lead to atropisomerism in the final product, where rotation around the C-C single bond between the aromatic ring and the double bond is restricted. A chiral catalyst could potentially favor the formation of one atropisomer over the other.
Research by List and coworkers demonstrated the first asymmetric Knoevenagel condensation using a novel cinchona-derived primary amine catalyst. lookchem.com Their work with α-branched aldehydes and various malonates showcased the potential for high enantioselectivity. The proposed mechanism involves the formation of a chiral iminium ion intermediate which then undergoes a stereoselective reaction.
| Aldehyde | Malonate | Catalyst | ee (%) | Yield (%) | Reference |
| Hydratropaldehyde | Diethyl malonate | Cinchona-derived primary amine | 68:32 | Good | lookchem.com |
| 2-Phenylpropionaldehyde | Dibenzyl malonate | Cinchona-derived primary amine | 94:6 | 85 | researchgate.net |
Table 1: Examples of Asymmetric Knoevenagel Condensation using Chiral Organocatalysts.
Chiral Lewis Acid Catalysis: Chiral Lewis acids represent another important class of catalysts for enantioselective carbon-carbon bond formation. By coordinating to the carbonyl oxygen of the aldehyde, a chiral Lewis acid can render one of the prochiral faces more susceptible to nucleophilic attack by the malononitrile anion. While specific examples for the synthesis of this compound are not documented, this approach has been successful in other asymmetric additions to carbonyls.
Diastereoselective Approaches Using Chiral Auxiliaries
An alternative to enantioselective catalysis is the use of chiral auxiliaries. In this strategy, a chiral moiety is temporarily attached to either the malononitrile or the benzaldehyde derivative. This auxiliary then directs the stereochemical outcome of the Knoevenagel condensation, leading to the formation of a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target molecule.
For example, a chiral auxiliary could be incorporated into the malonate structure, which, after the condensation reaction, would be removed to afford the chiral benzylidenemalononitrile. This approach has been widely used in other areas of asymmetric synthesis to achieve high levels of stereocontrol. rsc.org
Potential for Axially Chiral Variants
The ortho-substitution on the benzaldehyde, in this case, the methyl group at the 2-position, combined with the other substituents, introduces the possibility of generating axially chiral atropisomers. The steric hindrance caused by the substituents may restrict the free rotation around the single bond connecting the aromatic ring to the double bond, leading to stable, non-interconverting rotational isomers (atropisomers).
The synthesis of such axially chiral compounds is a contemporary challenge in organic synthesis. rsc.orgnih.govlongdom.org Organocatalytic methods have been successfully applied to the synthesis of other classes of axially chiral molecules. nih.govbeilstein-journals.orgmdpi.com A tailored chiral catalyst for the Knoevenagel condensation of 2,4,5-trimethylbenzaldehyde could potentially control the orientation of the aromatic ring relative to the malononitrile moiety during the bond-forming step, thus favoring the formation of one atropisomer.
While direct experimental evidence for the stereoselective synthesis of chiral variants of this compound is currently limited in the scientific literature, the principles established in asymmetric catalysis, particularly with chiral organocatalysts and the potential for atropisomerism, provide a solid foundation for future research in this area.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Vibrational Spectroscopy for Conformational Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the covalent bonding and functional groups within a molecule, which is essential for conformational analysis. For (2,4,5-Trimethylbenzylidene)malononitrile, these methods would reveal characteristic vibrational modes.
The FT-IR and Raman spectra are expected to be dominated by several key vibrations. The most prominent would be the sharp, intense stretching vibration of the nitrile (C≡N) groups, typically appearing in the 2220-2230 cm⁻¹ region. researchgate.netmdpi.com The presence of two nitrile groups on the same carbon atom (a geminal dinitrile) influences this frequency. The carbon-carbon double bond (C=C) of the benzylidene bridge gives rise to a stretching band around 1560-1610 cm⁻¹. researchgate.netrsc.org
Vibrations corresponding to the aromatic ring and the methyl substituents would also be clearly identifiable. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the three methyl groups would appear in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching bands typically occur in the 1450-1600 cm⁻¹ region. In-situ Raman spectroscopy has been effectively used to monitor the formation of similar compounds, such as (4-nitrobenzylidene)malononitrile, by tracking the appearance of the C=C bond formation (around 1577 cm⁻¹) and the attachment of the malononitrile (B47326) group (C≡N stretch at 2238 cm⁻¹). researchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2230 | Strong, Sharp |
| Alkene (C=C) | Stretching | 1560 - 1610 | Medium |
| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium to Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Methyl (C-H) | Stretching | 2850 - 3000 | Medium |
Multidimensional Nuclear Magnetic Resonance (NMR) for Solution-State Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide an unambiguous structural assignment.
In the ¹H NMR spectrum, distinct signals would be expected for each unique proton. The two aromatic protons on the trimethyl-substituted ring would likely appear as singlets due to their substitution pattern. The vinylic proton (=CH-) of the benzylidene group is expected to be a singlet in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the adjacent aromatic ring and cyano groups. rsc.orgrsc.org The three methyl groups (at positions 2, 4, and 5) would each produce a sharp singlet, likely in the range of 2.2-2.5 ppm.
The ¹³C NMR spectrum would complement this data, showing distinct resonances for each carbon atom. Key signals would include those for the two nitrile carbons (C≡N) around 112-115 ppm, the quaternary carbon of the malononitrile group (C(CN)₂) at approximately 80-90 ppm, and the vinylic carbon attached to the aromatic ring, which is highly deshielded (around 160 ppm). rsc.orgrsc.org The carbons of the aromatic ring and the three methyl groups would also show characteristic chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aromatic Protons (2) | ¹H | ~7.0 - 7.8 | Singlets |
| Vinylic Proton (=CH-) | ¹H | ~7.5 - 8.5 | Singlet |
| Methyl Protons (3 x CH₃) | ¹H | ~2.2 - 2.5 | Singlets |
| Nitrile Carbons (C≡N) | ¹³C | ~112 - 115 | Quaternary |
| Vinylic Carbon (-C(CN)₂) | ¹³C | ~80 - 90 | Quaternary |
| Vinylic Carbon (=CH-) | ¹³C | ~158 - 162 | Tertiary |
| Aromatic Carbons | ¹³C | ~125 - 145 | - |
| Methyl Carbons | ¹³C | ~18 - 22 | Primary |
Mass Spectrometry in Fragmentation Pattern Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound and for studying its fragmentation pathways. For this compound (C₁₃H₁₂N₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or protonated molecule [M+H]⁺. The monoisotopic mass of this compound is calculated to be 196.1000 Da.
Electron Ionization (EI) mass spectrometry would induce fragmentation, providing structural information. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the aromatic ring, leading to fragments at [M-15]⁺. Cleavage at the benzylic position could also occur.
Furthermore, mass spectrometry serves as an essential tool for real-time reaction monitoring in both batch and continuous flow synthesis. durham.ac.uk By coupling a mass spectrometer to a reaction vessel, one can track the consumption of reactants (e.g., 2,4,5-trimethylbenzaldehyde (B1202114) and malononitrile) and the formation of the product, allowing for precise optimization of reaction conditions such as temperature, time, and catalyst loading.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂ | Elemental Composition |
| Monoisotopic Mass | 196.1000 Da | Exact Molecular Weight |
| Nominal Mass | 196 g/mol | Integer Molecular Weight |
| Primary Molecular Ion Peak (EI-MS) | m/z 196 | [M]⁺• |
| Major Fragment Ion | m/z 181 | Loss of a methyl group ([M-CH₃]⁺) |
Electronic Absorption and Emission Spectroscopy for Elucidating Excited States
Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides information about the electronic transitions within a molecule and the nature of its excited states. The this compound molecule possesses an extended π-conjugated system, which acts as a chromophore responsible for absorbing light in the UV-visible region.
The UV-Vis absorption spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The conjugation between the trimethyl-substituted benzene (B151609) ring, the ethylenic double bond, and the two nitrile groups dictates the energy of these transitions. Based on data from similar benzylidenemalononitrile (B1330407) derivatives, the primary absorption maximum (λ_max) would likely fall in the ultraviolet range, potentially extending into the visible spectrum depending on the solvent polarity. For example, studies on malononitrile itself and its reaction products show distinct absorption profiles in the UV region. nih.govresearchgate.net The substitution on the aromatic ring with electron-donating methyl groups may cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound.
If the molecule is fluorescent, its emission spectrum would provide further information about the energy of its first singlet excited state (S₁). The difference between the absorption and emission maxima (the Stokes shift) can offer insights into the geometric relaxation of the molecule in the excited state.
Computational Chemistry and Electronic Structure Investigations
Density Functional Theory (DFT) Studies of Ground State Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structures at a manageable computational cost. mdpi.com DFT calculations are instrumental in understanding the fundamental electronic characteristics of molecules, which in turn dictate their chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. mdpi.comresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Triazine Derivative irjweb.com | -6.5123 | -2.0252 | 4.4871 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -5.93 | -2.15 | 3.78 |
The electronic asymmetry in (2,4,5-Trimethylbenzylidene)malononitrile, arising from the electron-donating trimethylphenyl group and the electron-withdrawing malononitrile (B47326) moiety, leads to a significant ground-state dipole moment. DFT calculations are a reliable method for quantifying this charge separation. The dipole moment is a vector quantity that describes the magnitude and direction of the net molecular polarity.
Computational studies on similar molecules, such as 2-(4-chlorobenzylidene) malononitrile, have been performed to determine their electric dipole moments and related properties. researchgate.net For 5,6-diaminobenzene-1,2,3,4-tetracarbonnitrile, a molecule with a strong dipole moment, gas-phase DFT calculations yielded a dipole moment of 9.6 Debye, which increased significantly when solvent effects were included, highlighting the importance of the chemical environment. nih.gov It is expected that this compound would also exhibit a considerable dipole moment due to its donor-acceptor structure.
| Compound | Calculated Dipole Moment (Debye) | Computational Method |
|---|---|---|
| 5,6-diaminobenzene-1,2,3,4-tetracarbonnitrile (gas phase) nih.gov | 9.6 | B3LYP/aug-cc-pVTZ |
| trans-1,2 diaryl acrilonitrile researchgate.net | ~0.4 (mesomeric moment) | Experimental (in Benzene) |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. chemrxiv.org It allows for the calculation of excited-state energies, oscillator strengths (which determine the intensity of electronic transitions), and the nature of the electronic transitions themselves (e.g., local excitation vs. charge transfer).
For donor-acceptor systems like this compound, TD-DFT is crucial for characterizing the low-lying excited states, which are often dominated by intramolecular charge transfer (ICT) from the donor (trimethylphenyl) to the acceptor (malononitrile). Studies on related benzylidene malononitrile derivatives have utilized TD-DFT to simulate their UV-Vis absorption spectra and to analyze the nature of their excited states. nih.govresearchgate.net For example, in a study of 2-[4-(dimethylamino)benzylidene]malononitrile (DMN), TD-DFT calculations were instrumental in understanding the photoinduced nonadiabatic decay dynamics. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanical methods like DFT and TD-DFT are excellent for describing electronic properties, they are computationally expensive for simulating the motion of molecules over time. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to model the movements of atoms and molecules. MD simulations can provide detailed information about the conformational landscape of a molecule, revealing the different shapes it can adopt and the energy barriers between them. mdpi.com
For a molecule like this compound, which has several rotatable bonds, MD simulations can elucidate the preferred conformations in different environments (e.g., in the gas phase versus in a solvent). These simulations can also shed light on intermolecular interactions in the solid state or in solution, which can influence the molecule's bulk properties. While specific MD studies on this compound are not prevalent, the methodology has been applied to a wide range of organic molecules to understand their dynamic behavior. mdpi.comnih.gov
Quantum Chemical Descriptors for Reactivity Prediction
From the electronic structure data obtained through DFT calculations, a variety of quantum chemical descriptors can be derived to predict the reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of a molecule's chemical behavior. hakon-art.com
Key reactivity descriptors include:
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Potential (μ): Related to the electronegativity of the molecule.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These descriptors are valuable for comparing the reactivity of a series of related compounds and for identifying the most likely sites for electrophilic or nucleophilic attack. hakon-art.com For instance, a molecule with a high electrophilicity index is expected to be a good electrophile. hakon-art.com The table below shows representative values of these descriptors for a related compound.
| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |
|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | 1.89 | -4.04 | 4.31 |
Photophysical and Optoelectronic Properties Research
Fluorescence Quantum Yield and Lifetime Measurements.
No experimental data on the fluorescence quantum yield or lifetime measurements for (2,4,5-Trimethylbenzylidene)malononitrile has been reported.
Solvatochromism and Environmental Sensitivity of Emission.
There are no available studies investigating the solvatochromic behavior or the sensitivity of the emission spectrum of this compound to different solvent environments.
Non-Linear Optical (NLO) Properties and Materials Design.
Research into the non-linear optical (NLO) properties of this compound has not been published, and therefore its potential in NLO materials design remains unexplored.
Aggregation-Induced Emission (AIE) Phenomena in Functional Materials.
The phenomenon of aggregation-induced emission (AIE) has not been investigated or reported for this compound.
Excited State Intramolecular Proton Transfer (ESIPT) Pathways.
There is no evidence of research conducted on the excited-state intramolecular proton transfer (ESIPT) pathways for this compound.
Reactivity and Mechanistic Studies of 2,4,5 Trimethylbenzylidene Malononitrile
Nucleophilic Addition Reactions to the Activated Double Bond
The core reactivity of (2,4,5-Trimethylbenzylidene)malononitrile is characterized by the electrophilic nature of its exocyclic double bond. The powerful electron-withdrawing effect of the two cyano groups polarizes the C=C bond, making the β-carbon atom highly susceptible to attack by nucleophiles. This classic reaction is known as a Michael addition or 1,4-conjugate addition.
The general mechanism involves the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate yields the final addition product. The reaction is typically catalyzed by a base, which serves to generate the nucleophile or to deprotonate the active methylene (B1212753) compound that acts as the nucleophile. nih.gov
A wide range of nucleophiles can theoretically react with this compound. While specific studies on this derivative are limited, the reactions are expected to be analogous to those of other arylidenemalononitriles. The three methyl groups on the aromatic ring are electron-donating, which might slightly reduce the electrophilicity of the double bond compared to the unsubstituted parent compound. However, this effect is generally not strong enough to prevent nucleophilic attack.
Table 1: Potential Nucleophilic Addition Reactions
| Nucleophile Class | Specific Example | Expected Product Type |
|---|---|---|
| C-Nucleophiles | Malononitrile (B47326) Anion | Substituted Propane-1,1,3,3-tetracarbonitrile |
| N-Nucleophiles | Amines (e.g., Piperidine) | 3-Amino-2-arylpropanedinitrile |
| O-Nucleophiles | Alkoxides (e.g., Sodium Ethoxide) | 3-Alkoxy-2-arylpropanedinitrile |
| S-Nucleophiles | Thiols (e.g., Thiophenol) | 3-(Arylthio)-2-arylpropanedinitrile |
Cycloaddition Reactions for Heterocyclic Synthesis
The activated double bond of this compound makes it an excellent component in cycloaddition reactions for the synthesis of diverse heterocyclic systems. nih.gov It can function as a dienophile or a dipolarophile in reactions such as the Diels-Alder reaction, or as a substrate in multicomponent reactions that proceed via tandem Michael addition and cyclization steps. nih.gov
In a typical [4+2] cycloaddition (Diels-Alder reaction), this compound would act as the dienophile, reacting with a 1,3-diene to form a six-membered ring. The high degree of activation provided by the two nitrile groups facilitates these reactions.
Furthermore, benzylidenemalononitriles are extensively used as starting materials in multicomponent reactions to build complex heterocyclic scaffolds. nih.govresearchgate.net A common pathway involves an initial Michael addition of a nucleophile (e.g., from a compound like 4-aminocoumarin or 2-aminobenzimidazole), followed by an intramolecular cyclization where another nucleophilic group within the adduct attacks one of the nitrile groups. nih.gov This strategy has been successfully applied to synthesize a variety of fused heterocyclic systems, such as pyranopyrimidines and chromeno[b]pyridines. nih.gov
Table 2: Potential Cycloaddition Reactions for Heterocyclic Synthesis
| Reaction Type | Reactant Partner | Resulting Heterocyclic Core |
|---|---|---|
| [4+2] Cycloaddition | 1,3-Dienes (e.g., 2,3-Dimethyl-1,3-butadiene) | Cyclohexene derivatives |
| [3+2] Cycloaddition | Azides, Nitrile Oxides | Five-membered heterocycles (e.g., Triazoles) |
| Tandem Michael Addition-Cyclization | Enaminones, Amidines | Pyridines, Pyrimidines |
| Multicomponent Reaction | Aldehyde, Malononitrile, Thiobarbituric Acid | Pyrano[2,3-d]pyrimidines |
Electrochemical Behavior and Redox Potentials
The electrochemical properties of benzylidenemalononitrile (B1330407) derivatives are of interest due to their conjugated π-system and the presence of reducible nitrile and C=C groups. The electrochemistry of alkylidenemalononitriles is known to include processes such as cathodic hydrogenation and cyclodimerization.
While specific redox potentials for this compound have not been reported in the surveyed literature, its behavior can be inferred from related structures. The molecule is expected to be electrochemically active, undergoing reduction at the carbon-carbon double bond and potentially at the nitrile groups under suitable conditions. Electrochemical methods have also been employed for the synthesis of benzylidenemalononitrile derivatives, indicating the stability of the core structure under specific voltage conditions.
The reduction potential would be influenced by the electron-donating nature of the three methyl groups on the phenyl ring. These groups increase electron density on the aromatic ring and, through conjugation, on the double bond, which would likely make the compound slightly more difficult to reduce (i.e., shift its reduction potential to a more negative value) compared to an unsubstituted or electron-withdrawing group-substituted analogue.
Radical Reactivity and Scavenging Properties
The study of radical reactivity and scavenging properties is crucial for understanding the potential antioxidant or pro-oxidant behavior of a compound. Research into the specific radical scavenging properties of this compound is not currently available.
In general, the potential for radical scavenging in related molecules often depends on the presence of specific functional groups, such as phenols (hydroxyl groups), which can donate a hydrogen atom to a radical, or extended conjugated systems that can delocalize an unpaired electron. This compound lacks a phenolic hydroxyl group, which is a primary feature of many radical-scavenging antioxidants. Its reactivity towards radicals would more likely involve addition reactions at the activated double bond. The formation of benzylic radicals from the methyl groups is also a possibility under certain conditions, such as photo-oxidative processes, but this relates more to its degradation or transformation rather than a scavenging capacity. uni-regensburg.de Without experimental data from assays like DPPH or ABTS, any discussion of its scavenging properties remains speculative.
Advanced Research Applications and Material Science Integration
Development of Organic Semiconductors and Transistors
Benzylidenemalononitrile (B1330407) derivatives are recognized as potential materials for organic semiconductors due to their tunable electronic properties. The core structure of these molecules, featuring an electron-donating substituted benzene (B151609) ring and an electron-withdrawing malononitrile (B47326) group, facilitates intramolecular charge transfer, a key characteristic for semiconducting behavior. The substitution pattern on the phenyl ring plays a crucial role in determining the molecule's packing in the solid state and its charge transport properties.
Utilization in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The photophysical properties of benzylidenemalononitrile derivatives make them candidates for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their ability to exhibit fluorescence and their tunable energy levels are key attributes for these optoelectronic devices.
In the context of OLEDs, the electroluminescent properties of the material are paramount. While specific OLED performance data for (2,4,5-Trimethylbenzylidene)malononitrile is not available, research on other benzylidenemalononitrile derivatives has shown promise. For instance, a low molecular weight fluorescent material, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been successfully used in a solution-processed OLED. nih.gov This device exhibited a threshold voltage of approximately 1.0 V and a luminance of 1300 cd/m². nih.gov Such findings underscore the potential of the broader class of benzylidenemalononitrile compounds in OLED applications. The trimethyl derivative's performance would be influenced by its specific electronic structure and solid-state morphology.
For organic solar cells, the key parameters are the material's absorption spectrum and its ability to act as either an electron donor or acceptor. Malononitrile derivatives have been explored as active materials in solar cells. acs.org The performance of a solar cell incorporating a specific benzylidenemalononitrile derivative would depend on the device architecture and the other materials used in the active layer. The energy levels of this compound would need to be well-matched with a complementary donor or acceptor material to ensure efficient charge separation and collection.
Table 1: Performance of a Representative Benzylidenemalononitrile-based OLED
| Parameter | Value | Reference |
| Compound | 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile | nih.gov |
| Threshold Voltage | ~1.0 V | nih.gov |
| Luminance | 1300 cd/m² | nih.gov |
Design of Fluorescent Probes and Chemical Sensors
The malononitrile moiety is a well-known fluorophore, and its derivatives are often investigated for their potential as fluorescent probes and chemical sensors. The fluorescence properties of these molecules can be sensitive to their environment, making them useful for detecting various analytes.
While there is no specific literature on this compound as a fluorescent probe, a closely related compound, 2,4,5-trimethoxybenzylidene propanedinitrile (TMPN), has been synthesized and studied as a fluorescence off-on probe. researchgate.net The study revealed that the absorbance and emission spectra of TMPN are sensitive to the polarity of the solvent, showing a red shift with increasing solvent polarity. researchgate.net This solvatochromic behavior is a valuable characteristic for a chemical sensor. The photophysical properties of TMPN were investigated in various solvents, and it was found to be a good absorbent with notable fluorescence quantum yields. researchgate.net This compound has also been used as a probe to determine the critical micelle concentration of surfactants like sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB). researchgate.net Given the structural similarity, it is plausible that this compound would exhibit similar solvatochromic and fluorescent properties, making it a candidate for sensing applications.
Table 2: Photophysical Properties of 2,4,5-Trimethoxybenzylidene propanedinitrile (TMPN) in Different Solvents
| Solvent | Absorbance (nm) | Emission (nm) |
| Dichloromethane | 390 | 505 |
| Tetrahydrofuran | 395 | 510 |
| Acetone | 400 | 515 |
| Acetonitrile | 405 | 520 |
| Methanol | 410 | 525 |
Data extracted from a study on the physicochemical investigation of TMPN as a fluorescence probe. researchgate.net
Application as Building Blocks for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. These materials are constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). nih.govtcichemicals.com The properties of MOFs and COFs are highly dependent on the structure and functionality of the organic linkers used in their synthesis. nih.govtcichemicals.com
Functional Monomers in Advanced Polymer Synthesis
The vinyl group in benzylidenemalononitrile derivatives provides a site for polymerization, allowing these compounds to be used as functional monomers in the synthesis of advanced polymers. The incorporation of the benzylidenemalononitrile moiety into a polymer backbone can impart unique optical, electronic, and chemical properties to the resulting material.
Research has been conducted on the synthesis of polymers containing benzylidene fragments. researchgate.net For example, new methacrylic monomers and their polymers with a benzylidene fragment have been synthesized, and their nonlinear optical properties have been investigated. researchgate.net While specific polymerization studies of this compound are not documented, the presence of the reactive double bond suggests its potential as a monomer. The trimethyl-substituted phenyl group would influence the polymer's properties, such as its solubility, thermal stability, and refractive index. Polymers derived from such functional monomers could find applications in areas like photo-crosslinkable materials, liquid crystalline polymers, and materials for optical data storage. researchgate.net
Crystallographic and Supramolecular Assembly Investigations
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various benzylidenemalononitrile (B1330407) derivatives, providing detailed information on bond lengths, bond angles, and molecular conformation.
A notable example involves 2-(4-(diphenylamino)benzylidene) malononitrile (B47326) (DPAM), for which two distinct crystal forms, A-1 and A-2, were identified. mdpi.comresearchgate.net SCXRD analysis showed that both forms feature highly twisted benzene (B151609) rings, a conformation that enhances luminescence by suppressing the formation of exciplexes or excimers. mdpi.comresearchgate.net
The crystallographic data for several representative benzylidenemalononitrile derivatives are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| 2-(4-methylbenzylidene)malononitrile | C₁₁H₈N₂ | Triclinic | P1 | a = 7.0043(5) Å, b = 7.5270(5) Å, c = 9.5396(6) Å α = 106.757(4)°, β = 96.592(4)°, γ = 105.204(4)° researchgate.net |
| 2-(4-nitrobenzylidene)malononitrile (B1204218) | C₁₀H₅N₃O₂ | Orthorhombic | Pca2₁ | a = 19.5557(9) Å, b = 3.8732(2) Å, c = 11.9823(5) Å nih.gov |
| DPAM (Form A-1) | C₂₂H₁₅N₃ | Orthorhombic | Pbca | a = 11.2205(6) Å, b = 14.6394(10) Å, c = 20.9226(16) Å β = 90° mdpi.com |
| DPAM (Form A-2) | C₂₂H₁₅N₃ | Monoclinic | P2(1)/c | a = 7.0262(9) Å, b = 15.9319(16) Å, c = 16.1075(19) Å β = 95.169(5)° mdpi.com |
Analysis of Crystal Packing Motifs and Intermolecular Interactions
The supramolecular assembly of benzylidenemalononitrile derivatives is governed by a variety of non-covalent interactions. In the crystal structure of 2-(4-methylbenzylidene)malononitrile, molecules are organized in a head-to-tail stacking arrangement along the nih.gov direction, although no significant specific intermolecular interactions were reported. researchgate.netnih.gov
In contrast, the crystal forms of DPAM showcase more complex interactions. Crystal form A-1, which has a higher density, exhibits stronger hydrogen bonding and a more rigid molecular packing. mdpi.comresearchgate.net Form A-2, with a lower density, is characterized by weaker π–π interactions. mdpi.comresearchgate.net The crystalline structure of A-2 shows molecules arranged in parallel patterns stabilized by these weaker π–π interactions and hydrogen bonds. mdpi.com The crystal structure of 2-(4-nitrobenzylidene)malononitrile is stabilized by an intramolecular C—H⋯N hydrogen bond, which influences its molecular conformation. nih.gov
Polymorphism and Cocrystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science. Benzylidenemalononitrile derivatives can exhibit this phenomenon, as demonstrated by 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM). researchgate.net
Two distinct polymorphs of DPAM, designated A-1 (orthorhombic) and A-2 (monoclinic), were obtained by controlling the crystallization conditions. mdpi.comresearchgate.net The careful selection of crystallization solvents was key to isolating these different forms. mdpi.com This highlights the sensitivity of the crystallization process and how it can be manipulated to target specific solid-state structures. The study of DPAM also revealed a mechanochromic behavior where grinding or applying pressure to the A-2 crystal induces a structural transformation into the A-1 form, accompanied by a visible fluorescence shift from red to yellow. mdpi.comresearchgate.net This transformation is attributed to changes in molecular packing and increased steric hindrance. mdpi.comresearchgate.net
Crystal Engineering for Directed Assembly and Functional Materials
Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. By modifying the molecular structure of benzylidenemalononitrile compounds, it is possible to direct their self-assembly into predictable supramolecular architectures with desired properties.
The case of DPAM polymorphs provides insight into the relationship between crystal structure and optoelectronic properties. mdpi.comresearchgate.net The different packing arrangements in forms A-1 and A-2 lead to distinct physical properties, including density, intermolecular forces, and mechanochromic responses. mdpi.comresearchgate.net The highly twisted molecular conformation in both polymorphs was found to suppress aggregation, which is beneficial for enhancing luminescence. researchgate.net This structure-property relationship offers a pathway for designing organic crystalline materials for specific applications, such as pressure sensors, anti-counterfeiting technologies, and information encryption. mdpi.comresearchgate.net The ability to control polymorphism is a powerful tool in crystal engineering to tune the functionality of molecular materials.
Biological Research Mechanisms in Vitro and Theoretical Focus Only
Enzyme Inhibition Mechanisms (e.g., tyrosinase, G6PD) using Cell-Free or Purified Enzyme Systems
Benzylidenemalononitrile (B1330407) derivatives have been identified as potent inhibitors of several enzymes in cell-free systems. The primary focus of research has been on their anti-melanogenic and metabolic regulatory properties through the inhibition of tyrosinase and Glucose-6-phosphate dehydrogenase (G6PD), respectively.
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents that address hyperpigmentation. Several studies have demonstrated the tyrosinase inhibitory potential of benzylidenemalononitrile derivatives. For instance, a study on various 2-(substituted benzylidene)malononitrile derivatives found that 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) exhibited the strongest inhibitory activity against mushroom tyrosinase with a half-maximal inhibitory concentration (IC50) of 17.05 μM. oncotarget.com Kinetic analysis revealed that BMN11 acts as a competitive inhibitor of tyrosinase. oncotarget.com The inhibitory activity is often attributed to the ability of these compounds to chelate the copper ions within the active site of the enzyme. nih.gov
Another structurally related compound, 2-(3,4,5-trimethoxybenzylidene)malononitrile, has also been synthesized and studied, indicating the interest in various substitution patterns on the benzylidene ring for modulating biological activity. oncotarget.comresearchgate.net
Interactive Data Table: Tyrosinase Inhibition by Benzylidenemalononitrile Derivatives
| Compound | IC50 (μM) | Inhibition Type | Source |
| 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) | 17.05 | Competitive | oncotarget.com |
| Kojic Acid (Reference) | 50 (approx.) | Competitive | oncotarget.com |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition:
The pentose phosphate pathway (PPP) is crucial for cellular biosynthesis and redox homeostasis, with G6PD being a rate-limiting enzyme. Inhibition of G6PD is a therapeutic strategy for various diseases, including cancer. A study on the inhibition effects of malononitrile (B47326) derivatives on G6PD revealed significant inhibitory potential. nih.gov The inhibition constants (Ki) for these derivatives ranged from 4.24 ± 0.46 µM to 69.63 ± 7.75 µM for G6PD. nih.gov Most of the tested malononitrile derivatives displayed a non-competitive inhibition mechanism. nih.gov
Interactive Data Table: G6PD Inhibition by Malononitrile Derivatives
| Derivative Class | Ki Range (μM) | Inhibition Type | Source |
| Malononitrile Derivatives | 4.24 - 69.63 | Non-competitive | nih.gov |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Protein Binding and Ligand-Receptor Interaction Studies (In Vitro Assays)
While specific in vitro protein binding assays for (2,4,5-Trimethylbenzylidene)malononitrile are not detailed in the available literature, the general principles of ligand-receptor interactions for this class of compounds can be inferred from their enzyme inhibition and cellular activities. The lipophilic nature of the benzylidene ring and the hydrogen bonding capacity of the malononitrile group suggest that these molecules can interact with protein binding pockets through a combination of hydrophobic interactions and hydrogen bonds.
Studies on related compounds often use techniques like fluorescence quenching assays to determine binding affinities to proteins such as serum albumin. These studies are crucial for understanding the pharmacokinetics of a compound, as binding to plasma proteins can affect its distribution and availability to target tissues. For benzylidenemalononitrile derivatives, their ability to act as enzyme inhibitors inherently demonstrates their capacity to bind to specific protein targets.
Cellular Assays for Mechanistic Investigations (e.g., apoptosis pathways in cultured cells)
In vitro cellular assays have been instrumental in elucidating the mechanisms of action of benzylidenemalononitrile derivatives, particularly in the context of cancer research. Several compounds in this class have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.
For example, certain benzylidenemalononitrile derivatives have been found to cause cell cycle arrest and induce apoptosis in cancer cells. researchgate.net The apoptotic mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic process. An increase in the levels of caspase-3 and caspase-9 has been observed in cancer cells treated with specific benzylidenemalononitrile analogs. researchgate.net The induction of apoptosis is a key mechanism for the anti-proliferative effects of these compounds.
Further mechanistic studies in cultured cells have shown that some derivatives can modulate signaling pathways involved in cell survival and proliferation. researchgate.net These findings from cellular assays provide a crucial link between the molecular interactions of these compounds and their ultimate biological effects.
Computational Docking and Molecular Dynamics for Biological Targets
Computational methods, including molecular docking and molecular dynamics simulations, have been widely used to predict and rationalize the binding of benzylidenemalononitrile derivatives to their biological targets at a molecular level.
Molecular Docking:
Molecular docking simulations are frequently employed to predict the binding conformation and affinity of a ligand within the active site of a protein. For benzylidenemalononitrile derivatives as tyrosinase inhibitors, docking studies have shown that these compounds can fit into the binding pocket of the enzyme. oncotarget.com For instance, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) is predicted to form hydrogen bonds with amino acid residues such as GLY281 and ASN260, and engage in hydrophobic interactions with VAL283, PHE264, and ALA286 in the tyrosinase active site. oncotarget.com These interactions are believed to be crucial for its inhibitory effect.
In silico studies have also been used to predict the binding of malononitrile derivatives to the active site of G6PD, with the calculated free-binding energies correlating well with the experimental in vitro inhibition data. nih.gov
Molecular Dynamics:
Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding and the key interactions. While specific molecular dynamics studies on this compound are not available, this technique is a standard tool for validating docking results and understanding the flexibility of the ligand-protein interaction for this class of compounds.
Interactive Data Table: Predicted Binding Interactions of a Benzylidenemalononitrile Derivative with Tyrosinase
| Compound | Interacting Residues | Interaction Type | Source |
| 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) | GLY281, ASN260 | Hydrogen Bond | oncotarget.com |
| VAL283, PHE264, ALA286 | Hydrophobic Interaction | oncotarget.com |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Future Research Directions and Interdisciplinary Prospects
Integration with Artificial Intelligence and Machine Learning for Predictive Material Design
The traditional process of material discovery, which relies on chemical intuition and trial-and-error synthesis, is being revolutionized by artificial intelligence (AI) and machine learning (ML). annualreviews.organnualreviews.org For compounds like (2,4,5-Trimethylbenzylidene)malononitrile, these computational tools offer a pathway to rapidly screen vast virtual libraries of derivatives and predict their electronic and optical properties with high accuracy. annualreviews.orgicisequynhon.com
Future research will focus on developing sophisticated ML models trained on quantum mechanical data to forecast key parameters such as band gaps, ionization potentials, and electron affinities for novel molecular structures. icisequynhon.com By using simple inputs like SMILES strings, these models can bypass time-consuming quantum calculations, accelerating the identification of promising candidates for applications in organic electronics. icisequynhon.comrsc.org This data-driven approach allows for the de novo design of materials with tailored characteristics, guiding synthetic chemists toward molecules with the highest potential for success in devices like organic solar cells (OSCs) and light-emitting diodes (OLEDs). annualreviews.orgrsc.org The goal is to create a feedback loop where AI predictions guide synthesis, and experimental results refine the predictive models, creating an increasingly efficient cycle of material innovation. annualreviews.org
Exploration of Novel Reaction Spaces and Catalytic Systems
The synthesis of this compound is typically achieved via the Knoevenagel condensation. nih.gov While effective, future research is intensely focused on developing more sustainable, efficient, and scalable synthetic protocols. A significant trend is the move towards "green chemistry" principles, which prioritize the use of environmentally benign solvents, reduction of waste, and energy efficiency. bhu.ac.inrsc.org
Key areas of exploration include:
Novel Catalysts: Research is moving beyond traditional base catalysts like piperidine (B6355638) to explore advanced heterogeneous catalytic systems. bhu.ac.in These include metal-organic frameworks (MOFs), bimetallic nanoparticles on carbon supports (e.g., NiCu@MWCNT), and eco-friendly solid bases like MgO/ZrO2, which offer advantages such as high efficiency, easy separation, and reusability. bhu.ac.inresearchgate.netresearchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasonication (sonochemistry) are being increasingly employed to drive the Knoevenagel condensation. bhu.ac.in These methods can dramatically reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating. nih.govbhu.ac.in
Green Solvents and Conditions: A major push is to replace toxic organic solvents. bhu.ac.in Water is being explored not just as a solvent but also as a potential catalyst for the reaction, representing a remarkably simple and environmentally friendly approach. rsc.org Solvent-free reaction conditions are also a key goal, further minimizing environmental impact. researchgate.net
Tandem Reactions: One-pot tandem processes, where multiple reaction steps are combined without isolating intermediates, are being designed for greater efficiency. uni-regensburg.de For instance, the photo-oxidation of a benzyl (B1604629) alcohol to the corresponding aldehyde can be directly coupled with the Knoevenagel condensation in a single, light-driven process in water. uni-regensburg.de
| Catalyst System | Energy Source | Reaction Medium | Key Advantages | Reference |
|---|---|---|---|---|
| Ammonium (B1175870) Acetate (B1210297) | Ultrasound (Sonicator) | Solvent-free | Fast reaction, excellent yields, environmentally friendly. | bhu.ac.in |
| MgO/ZrO₂ Solid Base | Conventional Heating (60°C) | Solvent-free | Efficient, eco-friendly, reusable catalyst. | researchgate.net |
| NiCu@MWCNT Nanohybrids | Conventional Heating | Water-containing solvent | High catalytic performance, mild conditions, short reaction times (10-180 min). | nih.govresearchgate.net |
| None (Water-mediated) | Conventional Heating (50°C) | Water | Avoids traditional catalysts, environmentally benign. | rsc.org |
| Sodium Anthraquinone-1,5-disulfonate (Photocatalyst) & β-alanine | Visible Light | Water | Tandem reaction from benzyl alcohols, uses air as oxidant, room temperature. | uni-regensburg.de |
Advanced Device Integration and Performance Optimization
As a potential non-fullerene acceptor (NFA), this compound is a candidate for high-performance organic solar cells (OSCs). sci-hub.sefrontiersin.org The future of its application in this field depends critically on overcoming challenges related to device fabrication and performance. Power conversion efficiencies for NFA-based OSCs have already surpassed 18%, demonstrating the immense potential of this material class. rsc.org
Future research will concentrate on several key areas for optimization:
Morphology Control: The performance of bulk heterojunction OSCs is intrinsically linked to the nanoscale morphology of the active layer blend. rsc.org Future work will involve fine-tuning processing conditions and exploring additives to control the domain sizes, crystallinity, and phase separation between the donor and acceptor materials to ensure efficient exciton (B1674681) dissociation and charge transport. rsc.org
Interfacial Engineering: The interfaces between the active layer and the electrodes are crucial for efficient charge extraction. Research will explore new interfacial materials and surface treatments to minimize energy barriers and reduce charge recombination, thereby improving key device parameters like open-circuit voltage (Voc) and fill factor (FF).
Ternary Blend Strategies: Incorporating a third component into the donor-acceptor blend is a promising strategy to further enhance device performance. rsc.orgresearchgate.net A carefully chosen third material can improve light absorption, optimize energy level alignment for more efficient charge transfer, or act as a morphology regulator. researchgate.net Derivatives of this compound could be explored as either the primary acceptor or the third component in such advanced ternary OSCs.
Comprehensive Mechanistic Understanding of Complex Interactions
A deeper, fundamental understanding of the molecular interactions and photophysical processes governing the behavior of this compound is essential for rational material design. While its basic function as an electron acceptor is known, the subtle dynamics of its interactions in a condensed phase or device environment are complex.
Future research will employ a combination of advanced techniques to unravel these mechanisms:
Ultrafast Spectroscopy: Time-resolved spectroscopic methods, such as transient absorption and femtosecond stimulated Raman spectroscopy, can probe the electronic and vibrational dynamics on the timescales at which critical events like charge transfer and exciton dissociation occur. researchgate.net These experiments can reveal how the molecular structure influences excited-state properties and energy dissipation pathways. researchgate.net
Computational Modeling: High-level quantum chemical calculations and molecular dynamics simulations will be used to model the behavior of the molecule in different environments. mdpi.com These theoretical studies can provide insights into chromophore-solvent interactions, predict spectroscopic signatures, and help interpret experimental data. mdpi.comchemrxiv.org
Hybrid Approaches: The integration of experimental spectroscopy with machine learning is an emerging frontier. chemrxiv.org ML algorithms can be trained to decode complex spectral data, identifying the specific vibrational signatures associated with intermolecular interactions, such as hydrogen bonding or π-π stacking, providing a more intuitive and rapid analysis of molecular behavior. chemrxiv.org This comprehensive understanding is crucial for predicting structure-property relationships and designing next-generation materials with superior performance.
Q & A
Basic: What are the standard protocols for synthesizing (2,4,5-Trimethylbenzylidene)malononitrile?
The compound is typically synthesized via the Knoevenagel condensation between 2,4,5-trimethylbenzaldehyde and malononitrile. A common method involves:
- Dissolving equimolar amounts of the aldehyde and malononitrile in ethanol.
- Adding a catalytic amount of piperidine (0.05 mmol per 7.5 mmol malononitrile) to initiate the reaction.
- Monitoring progress via TLC, followed by recrystallization from ethanol/water to purify the product .
Alternative methods may employ phosgene with cyanoacetamide in dichloromethane or toluene, though these require stringent safety protocols due to phosgene’s toxicity .
Basic: What safety precautions are essential when handling this compound?
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Face shields are recommended during bulk handling .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Keep in airtight containers at 0–6°C to prevent degradation .
- Emergency Procedures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion/inhalation .
Basic: Which analytical techniques are recommended for characterizing purity and structure?
- Chromatography: Gas chromatography (GC) with temperature optimization (e.g., 50–260°C gradients) for assessing volatility and purity .
- Spectroscopy:
- TLC for real-time reaction monitoring .
Advanced: How can computational methods like DFT optimize the study of this compound’s electronic properties?
Density Functional Theory (DFT) can:
- Model the correlation energy using hybrid functionals (e.g., B3LYP) to predict electronic transitions and charge distribution .
- Compare tautomeric stability (e.g., enol vs. keto forms) by calculating Gibbs free energy differences and optimizing geometric parameters (bond lengths, angles) against crystallographic data .
- Simulate solvent effects using implicit solvation models (e.g., PCM) to rationalize experimental solvent isotope effects .
Advanced: How can researchers resolve discrepancies in toxicity or stability data?
- Cross-Validation: Use orthogonal methods (e.g., GC-MS for volatility vs. HPLC for purity) to confirm stability under varying pH/temperature .
- Stress Testing: Expose the compound to oxidative/reductive agents (e.g., , ) and monitor degradation via spectroscopic tracking .
- Toxicology Studies: Conduct in vitro assays (e.g., skin corrosion tests per OECD 439) to address gaps in acute toxicity data .
Advanced: What strategies improve the yield of derivatives for materials science applications?
- Catalyst Screening: Test alternatives to piperidine (e.g., KF/alumina) for enhanced reaction rates and reduced side products .
- Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to stabilize intermediates in fluorophore synthesis .
- Orthogonal Design: Vary molar ratios, temperature, and reaction time systematically to identify optimal conditions (e.g., 12-hour reflux for nitro-to-amine reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
